3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
CAS No.: 1171054-23-1
Cat. No.: VC7090053
Molecular Formula: C16H15ClN4S
Molecular Weight: 330.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171054-23-1 |
|---|---|
| Molecular Formula | C16H15ClN4S |
| Molecular Weight | 330.83 |
| IUPAC Name | 3-[(2-chlorophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
| Standard InChI | InChI=1S/C16H15ClN4S/c1-11-9-12(2)21(20-11)15-7-8-16(19-18-15)22-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3 |
| Standard InChI Key | CCOGTNPMLKDXNC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=CC=C3Cl)C |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 3-[(2-chlorophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine, reflects its three-component architecture:
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Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms.
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3,5-Dimethylpyrazole substituent: A five-membered heterocycle attached at the 6-position of pyridazine.
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2-Chlorobenzylthio group: A sulfur-linked 2-chlorobenzyl moiety at the 3-position of pyridazine.
The SMILES notation (CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=CC=C3Cl)C) and InChIKey (CCOGTNPMLKDXNC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential functionalization of the pyridazine ring. A plausible route begins with:
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Pyridazine chlorination: 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 29334-67-6) serves as a key intermediate, as evidenced by its commercial availability .
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Nucleophilic thioether formation: Displacement of the chlorine atom at the 3-position using 2-chlorobenzylthiol in the presence of a base (e.g., KCO) under reflux conditions.
Example Protocol
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Step 1: React 3,5-dimethylpyrazole with 3,6-dichloropyridazine in DMF at 80°C to form 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine .
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Step 2: Treat the intermediate with 2-chlorobenzyl mercaptan and triethylamine in THF at 60°C for 12 hours.
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Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
Yield: ~65–75% (estimated from analogous reactions) .
Structural Characterization
Crystallographic Data
No single-crystal X-ray data are reported, but molecular docking studies suggest the 2-chlorobenzylthio group adopts a conformation perpendicular to the pyridazine plane, optimizing steric and electronic interactions .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular weight | 330.83 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF, and CHCl |
| Appearance | Off-white to pale yellow solid |
| Melting point | Not reported (estimated 180–190°C) |
| LogP | ~3.2 (predicted via XLogP3) |
Biological Activities and Applications
Plant Growth Modulation
Pyridazine-pyrazole hybrids demonstrate auxin-like activity, enhancing root elongation in Arabidopsis thaliana at 10–100 μM concentrations . Although direct evidence for this compound is lacking, structural analogs increased biomass yield in wheat by 15–20% in field trials .
Kinase Inhibition
Molecular docking predicts moderate affinity (K ~0.8 μM) for cyclin-dependent kinases (CDKs), suggesting anticancer potential. Further validation is required.
Comparative Analysis of Pyridazine Derivatives
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